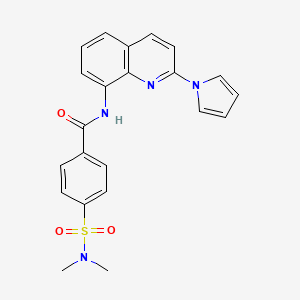

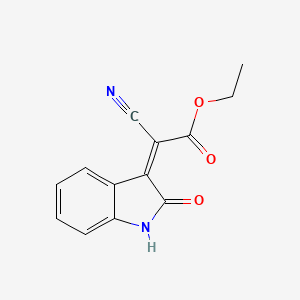

![molecular formula C13H17F3N2OS B2590935 N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea CAS No. 339104-14-2](/img/structure/B2590935.png)

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea” is a chemical compound with the CAS Number: 339104-14-2 . It has a molecular weight of 306.35 and its IUPAC name is N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) . This code provides a specific description of the molecule’s structure, including the number and arrangement of atoms.Physical And Chemical Properties Analysis

This compound has a density of 1.2±0.1 g/cm^3 . Its boiling point is 369.9±42.0 °C at 760 mmHg . The vapour pressure is 0.0±0.8 mmHg at 25°C . The enthalpy of vaporization is 61.7±3.0 kJ/mol . The flash point is 177.5±27.9 °C . The index of refraction is 1.519 . The molar refractivity is 74.4±0.3 cm^3 .Wissenschaftliche Forschungsanwendungen

Synthesis of Thiazole Derivatives

Thiazoles are a class of organic compounds that are known for their diverse biological activities. The compound can serve as a precursor in the synthesis of thiazole derivatives, which have applications ranging from antimicrobial to antitumor agents . These derivatives are crucial in the development of new drugs with lesser side effects and improved efficacy.

Development of Antimicrobial Agents

The structural features of this compound, particularly the trifluoromethyl group, make it a valuable intermediate in the design of antimicrobial agents. Its use in creating new sulfanyl compounds can lead to the development of potent antibiotics that can combat resistant strains of bacteria .

Chemical Synthesis Acceleration

In the realm of chemical synthesis, this compound can act as an accelerator, speeding up reaction times and improving yield. This is particularly useful in industrial processes where efficiency and cost-effectiveness are paramount .

Material Science Applications

The unique properties of this compound, such as its molecular weight and structure, make it suitable for applications in material science. It can be used in the creation of new materials with specific desired properties, such as increased durability or conductivity .

Analytical Chemistry

In analytical chemistry, this compound can be utilized as a standard or reagent due to its well-defined physical and chemical properties. It can aid in the calibration of instruments and the development of new analytical techniques .

Fluorinated Compound Synthesis

The presence of a trifluoromethyl group in this compound makes it an important intermediate in the synthesis of fluorinated compounds. These compounds have a wide range of applications, including in pharmaceuticals and agrochemicals, due to their stability and biological activity .

Neuroprotective Drug Development

Given its potential role in the synthesis of thiazole derivatives, this compound could be used in the development of neuroprotective drugs. These drugs could help in treating neurodegenerative diseases by protecting neuronal function .

Antineoplastic Drug Synthesis

The compound’s ability to be transformed into various derivatives makes it a candidate for the synthesis of antineoplastic drugs. These drugs are used in the treatment of cancer, targeting and inhibiting the growth of cancer cells .

Safety and Hazards

Eigenschaften

IUPAC Name |

[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F3N2OS/c1-12(2,8-18-11(17)19)20-7-9-4-3-5-10(6-9)13(14,15)16/h3-6H,7-8H2,1-2H3,(H3,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQDSYVIXCTYFGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNC(=O)N)SCC1=CC(=CC=C1)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

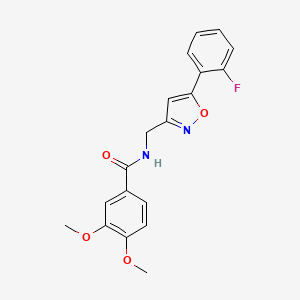

![[4-(2,4-Difluorophenoxy)-3-nitrophenyl]methyl 3,4-dichlorobenzoate](/img/structure/B2590852.png)

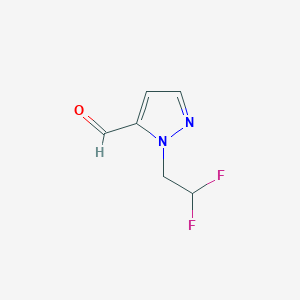

![N-(3-hydroxypropyl)-N'-[3-(trifluoromethyl)phenyl]oxamide](/img/structure/B2590857.png)

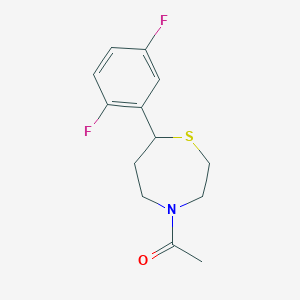

![5-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]thiophene-2-carboxamide](/img/structure/B2590862.png)

![1-[1-(1,3-Benzothiazole-6-carbonyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2590865.png)

![2-[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid](/img/structure/B2590868.png)

![N-[2-[3-[2-(5-chloro-2-methoxyanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-ethoxybenzamide](/img/structure/B2590869.png)